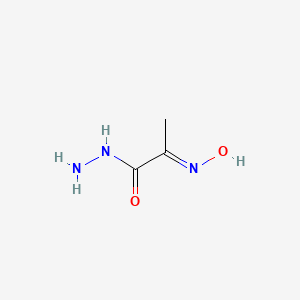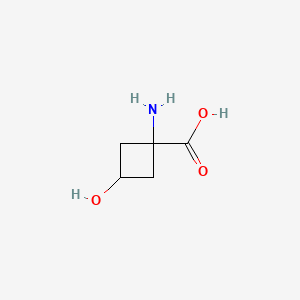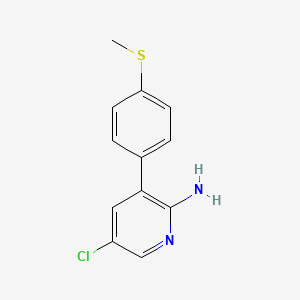
2-Hydroxy-L-tryptophan
概要
説明
2-ヒドロキシトリプトファンは、インドールカルボン酸とその誘導体のクラスに属する有機化合物です。これは必須アミノ酸であるトリプトファンの誘導体であり、インドール環の2位にヒドロキシ基を持っています。 この化合物は、神経伝達物質やホルモンを含む様々な生物活性分子の生合成における前駆体としての役割を果たすため、重要な関心を集めています .
2. 製法
合成経路と反応条件: 2-ヒドロキシトリプトファンの合成は、一般的にトリプトファンのヒドロキシル化によって行われます。一般的な方法の1つは、トリプトファンヒドロキシラーゼを用いた酵素的ヒドロキシル化であり、分子状酸素とテトラヒドロビオプテリンを補因子として必要とします。 この反応は、インドール環の2位を標的にするため、非常に位置選択的です .
工業的生産方法: 2-ヒドロキシトリプトファンの工業的生産は、微生物発酵によって達成することができます。グルコースからこの化合物を効率的に生産するために、大腸菌の遺伝子組み換え株が開発されました。 このプロセスは、トリプトファンヒドロキシラーゼ変異体の発現と、補因子テトラヒドロビオプテリンの合成および再生経路が含まれます .
作用機序
2-ヒドロキシトリプトファンの作用機序は、芳香族L-アミノ酸脱炭酸酵素の作用によって、それがセロトニンに変換されることを含みます。この変換は、気分調節、睡眠、その他の生理的プロセスにおけるその効果に不可欠です。 分子標的は、セロトニン受容体と神経伝達に関与する経路が含まれます .
類似の化合物:
5-ヒドロキシトリプトファン: トリプトファンのもう1つのヒドロキシル化誘導体であり、主にセロトニンの合成における役割を果たすサプリメントとして使用されます。
トリプトファン: 親アミノ酸であり、タンパク質合成と、いくつかの生物活性化合物の前駆体として不可欠です。
インドール-3-酢酸: トリプトファンから誘導された植物ホルモンであり、成長調節に関与しています
独自性: 2-ヒドロキシトリプトファンは、インドール環の2位における特異的なヒドロキシル化により、他のトリプトファン誘導体とは異なる化学的性質と生物学的活性を示すため、ユニークな存在です .
生化学分析
Biochemical Properties
2-Hydroxy-L-tryptophan plays a significant role in biochemical reactions, particularly in the metabolism of tryptophan. It interacts with several enzymes, including tryptophan hydroxylase, which catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan, a precursor to serotonin . Additionally, this compound is involved in the kynurenine pathway, where it is metabolized by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions are crucial for maintaining tryptophan homeostasis and regulating immune responses.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of immune cells, such as T-lymphocytes and macrophages . By modulating the kynurenine pathway, this compound can impact the production of metabolites that regulate immune responses and inflammation . Furthermore, it plays a role in maintaining the integrity of the intestinal barrier and promoting epithelial cell renewal .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a substrate for tryptophan hydroxylase, leading to the production of serotonin . Additionally, it can inhibit or activate enzymes involved in the kynurenine pathway, such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase . These interactions result in changes in gene expression and the production of bioactive metabolites that influence cellular functions and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These effects are important for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance immune responses and promote anti-inflammatory effects . At high doses, it can exhibit toxic effects, including the inhibition of T-cell proliferation and the induction of oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways . In the kynurenine pathway, it is metabolized by indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase to produce kynurenine and other bioactive metabolites . In the serotonin pathway, it serves as a precursor to serotonin, which is synthesized by tryptophan hydroxylase . These metabolic pathways are essential for regulating immune responses, neurotransmission, and cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is passively transported from the blood into hepatocytes by the aromatic amino acid transporter SLC16A10 . Within cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for maintaining the compound’s bioavailability and biological activity.
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytosol, mitochondria, and vesicles . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are important for understanding the compound’s activity and function within cells, as well as its potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-Tryptophan typically involves the hydroxylation of tryptophan. One common method is the enzymatic hydroxylation using tryptophan hydroxylase, which requires molecular oxygen and tetrahydrobiopterin as cofactors. This reaction is highly regioselective, targeting the second position on the indole ring .
Industrial Production Methods: Industrial production of 2-Hydroxy-Tryptophan can be achieved through microbial fermentation. Engineered strains of Escherichia coli have been developed to produce this compound efficiently from glucose. The process involves the expression of a tryptophan hydroxylase mutant and the cofactor tetrahydrobiopterin synthesis and regeneration pathway .
化学反応の分析
反応の種類: 2-ヒドロキシトリプトファンは、以下の様々な化学反応を起こします。
酸化: 対応するキノンを生成するために酸化することができます。
還元: 還元反応は、それをジヒドロ誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と分子状酸素が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用することができます。
主要な生成物:
酸化: キノンやその他の酸化誘導体。
還元: ジヒドロ誘導体。
置換: ハロゲン化およびニトロ化インドール誘導体.
4. 科学研究の応用
2-ヒドロキシトリプトファンは、科学研究において幅広い応用を持っています。
化学: 様々なインドール誘導体の合成のための前駆体として役立ちます。
生物学: セロトニンやメラトニンなどの神経伝達物質の生合成に関与しています。
医学: うつ病や不眠症など、セロトニン欠乏に関連する疾患の治療に、潜在的な治療的用途があります。
産業: 医薬品やサプリメントの製造に使用されます .
科学的研究の応用
2-Hydroxy-Tryptophan has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indole derivatives.
Biology: It is involved in the biosynthesis of neurotransmitters such as serotonin and melatonin.
Medicine: It has potential therapeutic applications in treating disorders related to serotonin deficiency, such as depression and insomnia.
Industry: It is used in the production of pharmaceuticals and dietary supplements .
類似化合物との比較
5-Hydroxy-Tryptophan: Another hydroxylated derivative of tryptophan, primarily used as a dietary supplement for its role in serotonin synthesis.
Tryptophan: The parent amino acid, essential for protein synthesis and a precursor for several bioactive compounds.
Indole-3-Acetic Acid: A plant hormone derived from tryptophan, involved in growth regulation
Uniqueness: 2-Hydroxy-Tryptophan is unique due to its specific hydroxylation at the second position on the indole ring, which imparts distinct chemical properties and biological activities compared to other tryptophan derivatives .
特性
IUPAC Name |
(2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUYGGXCASQWHK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951604 | |
| Record name | 2-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21704-80-3, 2899-29-8 | |
| Record name | (2S)-2-Amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021704803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxytryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYTRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCB9GM9U3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Propanaminium, 3-amino-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-N,N-dimethyl-](/img/structure/B3252371.png)



![4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3252396.png)

![3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3252403.png)





